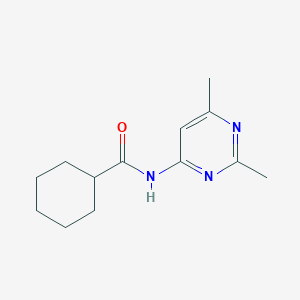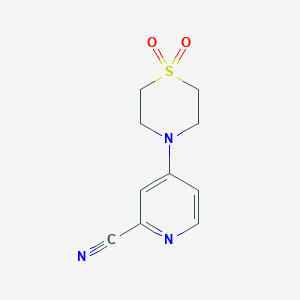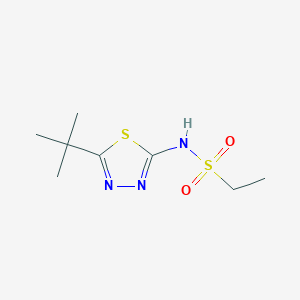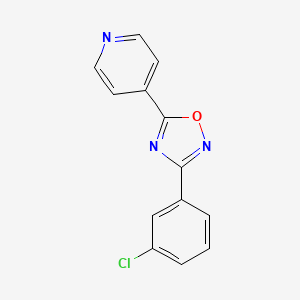
N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide, commonly known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMCC is a heterocyclic compound that belongs to the pyrimidine family and has a cyclohexanecarboxamide moiety.
Scientific Research Applications
DMCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DMCC has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DMCC has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In agriculture, DMCC has been studied for its potential use as a herbicide, with studies demonstrating its ability to inhibit the growth of weeds. In materials science, DMCC has been investigated for its potential use as a building block for the synthesis of novel materials, such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of DMCC is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation, such as dihydrofolate reductase and thymidylate synthase. DMCC may also act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, DMCC may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
DMCC has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In animal models, DMCC has been shown to reduce tumor growth and improve survival rates in mice with xenograft tumors. DMCC has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease. In vitro studies have demonstrated that DMCC can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
DMCC has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and pathways involved in disease processes. However, DMCC also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on DMCC, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases, and the exploration of its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of DMCC and to optimize its therapeutic potential.
Synthesis Methods
DMCC can be synthesized using various methods, including the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then heated under reflux conditions in a suitable solvent, such as dichloromethane or dimethylformamide, to obtain DMCC as a white solid.
properties
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-8-12(15-10(2)14-9)16-13(17)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVYLIQBZOAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)

![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)

![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)



